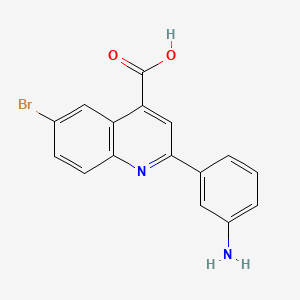

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is an organic compound that features a quinoline core substituted with an aminophenyl group at the 2-position, a bromine atom at the 6-position, and a carboxylic acid group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Amination: The aminophenyl group can be introduced via a Buchwald-Hartwig amination reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Coupling Reactions: Biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action:

The compound has been identified as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression that may induce apoptosis in cancer cells .

Case Studies:

- In vitro Studies: A study synthesized various derivatives of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid and evaluated their HDAC inhibitory activities. The lead compound exhibited an IC50 value of 24.45 µM against HDAC3, demonstrating promising anticancer potential .

- In vivo Studies: Animal models implanted with HCT116 colorectal cancer cells showed significant tumor size reduction following treatment with the compound, indicating its potential for therapeutic use in oncology.

Antibacterial Activity

Evaluation of Antibacterial Properties:

The compound and its derivatives have been evaluated for antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications of the quinoline derivatives enhanced their antibacterial efficacy .

Data Summary:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5a | Staphylococcus aureus | Significant |

| 5b | Methicillin-resistant S. aureus | Moderate |

| 5c | Escherichia coli | High |

| 5d | Pseudomonas aeruginosa | Weak |

The results indicate that the length and flexibility of the amide side chain significantly influence antibacterial activity, with longer chains generally enhancing efficacy against Gram-positive bacteria .

Neuroprotective Properties

Mechanism:

The neuroprotective effects of this compound are attributed to its ability to inhibit specific kinases involved in neurodegenerative processes. This inhibition may help mitigate neuronal damage associated with conditions like Alzheimer's disease.

Case Studies:

- In a rat model for Alzheimer's disease, administration of the compound improved cognitive performance on memory tests, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Summary of Findings

The diverse applications of this compound highlight its significance in medicinal chemistry:

- Cancer Treatment: Effective as an HDAC inhibitor with promising results in reducing tumor size.

- Antibacterial Activity: Enhanced efficacy against various bacterial strains through structural modifications.

- Neuroprotection: Potential benefits in cognitive function improvement in neurodegenerative disease models.

Wirkmechanismus

The mechanism of action of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-Aminophenyl)-quinoline-4-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

6-Bromoquinoline-4-carboxylic acid: Lacks the aminophenyl group, which may reduce its potential for biological interactions.

2-Phenylquinoline-4-carboxylic acid: Lacks both the amino and bromine substituents, making it less versatile in chemical reactions.

Uniqueness

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is unique due to the presence of both the aminophenyl and bromine substituents, which enhance its reactivity and potential for diverse applications in various fields.

Biologische Aktivität

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H11BrN2O2

- Molecular Weight : 343.18 g/mol

The compound features a quinoline core with a bromine substituent and an amino group, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. A study on substituted quinoline-2-carboxamides indicated that modifications to the quinoline structure can enhance antibacterial activity against various pathogens . Specifically, this compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, with promising results suggesting it could serve as a lead compound for antibiotic development.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition |

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies indicate that quinoline derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound was shown to inhibit the proliferation of human cancer cell lines in vitro, with IC50 values in the low micromolar range .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival, such as lactate dehydrogenase (LDH) and cyclin-dependent kinases (CDKs).

- Induction of Reactive Oxygen Species (ROS) : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways associated with cell growth and survival, such as the PI3K/Akt pathway.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results demonstrated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for developing new antibiotics .

Case Study 2: Anticancer Activity

In another study, the anticancer effects of this compound were assessed on multiple cancer cell lines. The findings indicated that it effectively inhibited cell growth and induced apoptosis in HeLa cells at concentrations lower than those required for other known anticancer agents . This positions it as a promising candidate for further development in cancer therapeutics.

Eigenschaften

IUPAC Name |

2-(3-aminophenyl)-6-bromoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFAFNQNGQBBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.